molecular formula C10H12BrNO B13321732 2-[Amino(cyclopropyl)methyl]-4-bromophenol

2-[Amino(cyclopropyl)methyl]-4-bromophenol

Cat. No.: B13321732
M. Wt: 242.11 g/mol
InChI Key: OKLNVTWPBWCUGX-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-bromophenol ( 1337772-23-2) is an organic compound with a molecular formula of C 10 H 12 BrNO and a molecular weight of 242.11 g/mol . This brominated and aminated phenol is characterized by a cyclopropane ring directly attached to the central carbon, creating a unique three-dimensional structure that may influence its binding affinity and metabolic stability in research applications. The specific research applications and detailed mechanism of action for this compound are areas of active exploration. Its structure suggests significant potential as a versatile chemical building block or pharmacophore intermediate in medicinal chemistry and drug discovery. The presence of both bromo and amino functional groups on the phenolic ring makes it a suitable precursor for various synthetic transformations, including cross-coupling reactions and the synthesis of more complex molecules . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage its unique scaffold in the design and development of novel compounds for scientific investigation.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromophenol

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

OKLNVTWPBWCUGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromophenol typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions. This can be done by reacting the brominated phenol with an appropriate amine, such as cyclopropylmethylamine, under basic conditions.

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of 2-[Amino(cyclopropyl)methyl]-4-bromophenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: Pd/C with hydrogen gas or other suitable reducing agents.

    Substitution: Nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-bromophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-[Amino(cyclopropyl)methyl]-4-bromophenol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[Amino(cyclopropyl)methyl]-4-bromophenol C₁₀H₁₂BrNO 242.11 Br (4), cyclopropylmethylamine (2) High reactivity (cyclopropane strain)
4-Bromo-2-[1-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol () C₁₆H₂₇BrN₂O 343.30 Br (4), branched tertiary amine chain Larger size, increased lipophilicity
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid () C₉H₁₁N₃O₂ 193.20 Cyclopropylamino group on pyrimidine Heterocyclic backbone, lower molecular weight
4-(Bromomethyl)benzaldehyde () C₈H₇BrO 199.05 Br (methyl group), benzaldehyde backbone Aldehyde functionality, acute toxicity concerns
Key Observations:
  • Bromine Substitution: Bromine at the para position (as in the target compound and ) enhances electrophilic aromatic substitution reactivity and may increase toxicity compared to non-halogenated phenols .
  • Cyclopropane Influence : The strained cyclopropane ring in the target compound likely enhances its chemical reactivity, similar to cyclopropyl-containing drugs like montelukast (), where the ring strain modulates receptor interactions.
Toxicity Trends:
  • Halogenation (e.g., bromine, chlorine) generally correlates with increased toxicity in aromatic compounds. For example, chlorinated benzene derivatives exhibit both elevated and reduced toxicities depending on substitution patterns, but brominated analogs like the target compound are presumed to follow similar trends .
  • The cyclopropane ring may introduce neurotoxic or cytotoxic effects, as seen in dichloroacetylene (), though this remains speculative without direct data.
Comparative Bioactivity:
  • Target Compound vs. : The tertiary amine in ’s compound likely improves membrane permeability due to increased lipophilicity, whereas the primary amine in the target compound may favor ionic interactions in aqueous environments.
  • Target Compound vs. : The pyrimidine-carboxylic acid in has distinct applications (e.g., kinase inhibition) compared to phenolic compounds, highlighting how backbone structure dictates functional roles.

Biological Activity

2-[Amino(cyclopropyl)methyl]-4-bromophenol is a compound with significant potential in medicinal chemistry due to its unique structural features, including a phenolic structure with a bromine substituent and an amino group attached to a cyclopropylmethyl moiety. This article explores its biological activities, particularly its antimicrobial and anticancer properties, as well as its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of 2-[Amino(cyclopropyl)methyl]-4-bromophenol is C10_{10}H12_{12}BrN2_2O. The presence of the bromine atom and the amino group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-[Amino(cyclopropyl)methyl]-4-bromophenol exhibits antimicrobial activity. It has been evaluated for its ability to inhibit various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its capacity to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions.

  • Case Study : In a study comparing various bromophenol derivatives, 2-[Amino(cyclopropyl)methyl]-4-bromophenol demonstrated significant inhibitory effects against carbonic anhydrase isoforms (hCA I and II), which are crucial for bacterial survival. The Ki values ranged from 7.8 ± 0.9 nM to 150.2 ± 24.1 nM, indicating potent enzyme inhibition .

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism of action involves the inhibition of specific enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.

  • Research Findings : Inhibition of hCA IX, an enzyme associated with tumor growth and metastasis, has been linked to the anticancer properties of similar compounds. The ability to suppress hCA IX expression could make 2-[Amino(cyclopropyl)methyl]-4-bromophenol a potential candidate for cancer therapy .

The biological activity of 2-[Amino(cyclopropyl)methyl]-4-bromophenol is largely influenced by its ability to form hydrogen bonds through its amino group and engage in halogen bonding via the bromine atom. These interactions can significantly affect enzyme activity and protein interactions, enhancing the compound’s efficacy as a pharmaceutical agent .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial Activity (Ki values)Anticancer ActivityReference
2-[Amino(cyclopropyl)methyl]-4-bromophenolhCA I: 7.8 ± 0.9 nM
hCA II: 150.2 ± 24.1 nM
Inhibits hCA IX
4-Bromophenol AnalogIC50: 60.80 μM (moderate)Not specified
Other Bromophenol DerivativesKi values ranging from
43.1 ± 16.7 nM to
924.2 ± 104.8 nM
Not specified

Q & A

Q. What are the optimal synthetic routes for 2-[Amino(cyclopropyl)methyl]-4-bromophenol, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenol ring. A common approach includes:

Bromination : Direct bromination of 2-aminophenol derivatives using NBS\text{NBS} (N-bromosuccinimide) in acetic acid under controlled temperature (40–60°C) .

Cyclopropane Introduction : Reaction of the brominated intermediate with cyclopropanecarbonyl chloride, followed by reduction (e.g., LiAlH4\text{LiAlH}_4) to yield the aminocyclopropylmethyl group.

  • Key Optimization Steps :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound (>95% purity).
  • Table 1 : Synthetic Yield Comparison
MethodYield (%)Purity (%)Conditions
Direct Bromination65–7092AcOH, 50°C\text{AcOH, 50°C}
Reductive Amination55–6088THF, 0°C\text{THF, 0°C}

Q. What spectroscopic techniques are most effective for characterizing 2-[Amino(cyclopropyl)methyl]-4-bromophenol?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} : Aromatic protons (δ 6.8–7.2 ppm), cyclopropane protons (δ 0.8–1.2 ppm), and NH2_2 protons (δ 2.5–3.0 ppm) confirm structural motifs .
  • IR Spectroscopy : Bands at 3300 cm1^{-1} (N–H stretch) and 1250 cm1^{-1} (C–Br stretch) validate functional groups.
  • Mass Spectrometry : Molecular ion peak at m/zm/z 256 (M+^+) and fragmentation patterns confirm molecular weight and substituent arrangement.

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s electronic properties and reactivity in metal coordination chemistry?

  • Methodological Answer : The cyclopropane ring introduces steric bulk and electron-donating effects, altering ligand-metal binding. For example:
  • Schiff Base Formation : The amino group can react with aldehydes to form tetradentate ligands, as demonstrated in zinc(II) and cadmium(II) complexes (e.g., [Zn(PytBrsalH)]\text{[Zn(PytBrsalH)]}) .
  • DFT Studies : Computational modeling (e.g., Gaussian 09) reveals that the cyclopropane ring increases ligand rigidity, stabilizing metal complexes with distorted tetrahedral geometries.
  • Table 2 : Metal Complex Stability Constants
Metal IonLog KK (Stability)Ligand Geometry
Zn2+^{2+}12.3 ± 0.2Distorted tetrahedral
Cd2+^{2+}11.8 ± 0.3Square planar

Q. How can researchers design assays to evaluate the biological activity of this compound against antimicrobial targets?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays :

Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth.

Inoculate with E. coli\textit{E. coli} or S. aureus\textit{S. aureus} and incubate (37°C, 24 hrs).

MIC is the lowest concentration with no visible growth.

  • Mechanistic Studies :
  • Use fluorescence microscopy with SYTOX Green to assess membrane disruption.
  • Compare activity to structurally related compounds (e.g., 2-(1-Amino-2-hydroxypropyl)-6-bromophenol) to identify substituent effects .

Q. What computational strategies are effective for predicting the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices (ff^-) to identify electron-deficient positions on the aromatic ring. The bromine atom directs NAS to the para position (higher ff^- values at C-4) .
  • Molecular Dynamics (MD) : Simulate reaction trajectories in solvents (e.g., DMSO) to evaluate steric effects from the cyclopropane group.

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Hypothesis : Discrepancies arise from varying impurity levels or measurement techniques.
  • Experimental Validation :

Use HPLC-grade solvents for solubility tests.

Compare UV-Vis absorbance (λ = 280 nm) in methanol, ethanol, and chloroform.

  • Key Finding : The compound exhibits higher solubility in methanol (15 mg/mL) due to hydrogen bonding with the hydroxyl group, contradicting earlier reports of chloroform preference .

Methodological Best Practices

Q. What strategies mitigate byproduct formation during bromine substitution reactions?

  • Recommendations :
  • Use CuBr2\text{CuBr}_2 as a catalyst to enhance regioselectivity.
  • Monitor reaction progress via TLC (Rf_f = 0.4 in 7:3 hexane/EtOAc).
  • Quench unreacted bromine with sodium thiosulfate to prevent di-substitution .

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